![molecular formula C25H21NO4 B2718635 9-(3-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929858-12-8](/img/structure/B2718635.png)
9-(3-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a novel chromeno oxazin-4-one derivative . It has been synthesized and characterized with IR, H-1 NMR, MS, and elemental analyses . The CAS number for this compound is 929858-12-8.
Synthesis Analysis
The synthesis of similar compounds involves the principles of bioisosterism and hybridization . A related compound, NAR-a, has been synthesized from the Mannich condensation of naringenin, aniline, and paraformaldehyde .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, it is known that similar compounds can be synthesized via Mannich type condensation cyclization reactions .Physical And Chemical Properties Analysis
The molecular weight of this compound is 399.446 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
- Research has explored the synthesis and reactions of related heterocyclic compounds, highlighting the diverse chemical reactivity and potential for creating novel structures with varied applications. For example, studies on the thermal reactions of specific benzoxazinones and oxazolones have led to the discovery of new compounds, indicating the utility of these reactions in synthesizing new materials with potential applications in materials science and pharmaceuticals (Nicolaides et al., 1996).
Molecular and Electronic Properties
- Investigations into the molecular, electronic, nonlinear optical, and spectroscopic analysis of related heterocyclic compounds have provided insights into their electronic properties. Such studies are crucial for understanding how these compounds interact with light and other substances, which is valuable for applications in optoelectronics, photophysics, and as potential sensors or probes (Beytur & Avinca, 2021).
Novel Synthetic Approaches and Biological Evaluation
- Novel synthetic approaches to create phosphodiesterase type 4 inhibitors showcase the potential of such compounds in the biomedical field, indicating their relevance in drug discovery and therapeutic agent development. This highlights the importance of these chemical structures in developing new medicines and understanding biological pathways (Raboisson et al., 2003).
Structural Analysis and Applications
- Structural and spectroscopic studies of compounds with similar frameworks reveal their stable conformations and interactions, essential for designing materials and molecules with desired properties. This information is crucial for applications in materials science, where the stability and behavior of a compound under different conditions are of paramount importance (Xie et al., 2003).
Antimicrobial and Antitumor Agents
- The synthesis and evaluation of benzylidene-anthracenones for their antiproliferative activity and inhibition of tubulin polymerization offer insights into the potential therapeutic uses of these compounds. Their ability to inhibit cell growth and induce apoptosis in tumor cells highlights the pharmaceutical applications of such compounds in cancer therapy (Prinz et al., 2003).
Propiedades
IUPAC Name |
9-[(3-methoxyphenyl)methyl]-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-28-19-9-5-6-17(12-19)13-26-14-21-23(30-16-26)11-10-20-24(27)22(15-29-25(20)21)18-7-3-2-4-8-18/h2-12,15H,13-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIXEWUVNGKGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-imino-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2718559.png)
![(Z)-ethyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2718560.png)
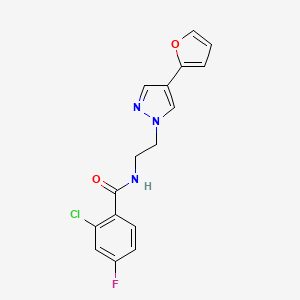

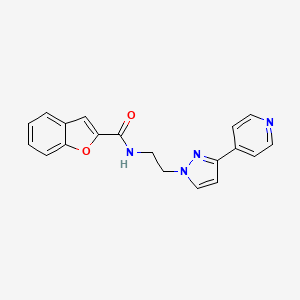
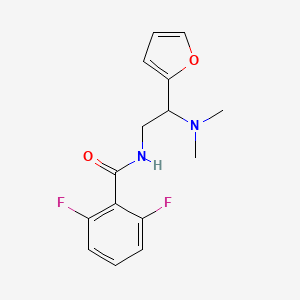
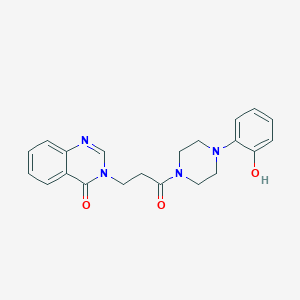
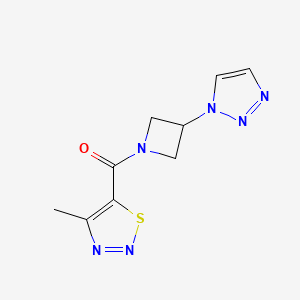
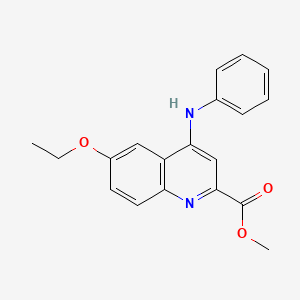
![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2718570.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2718574.png)
![5-oxo-N-phenethyl-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)